molecular formula C6H7NO3S2 B1346124 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid CAS No. 39137-13-8

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid

Cat. No. B1346124
CAS RN: 39137-13-8
M. Wt: 205.3 g/mol
InChI Key: STSZELICBFRQES-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid is a chemical compound with the linear formula C6H7NO3S2 . It has a molecular weight of 205.256 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered thiazolidine ring, which contains one nitrogen and one sulfur atom . The presence of sulfur enhances its pharmacological properties .

Scientific Research Applications

Antifungal and Antimicrobial Activity

Research on derivatives of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid has demonstrated potential antifungal properties. For instance, certain derivatives have been synthesized as potential antifungal compounds, with one derivative showing strong inhibition against various Candida species, indicating the compound's potential in developing new antifungal drugs (Doležel et al., 2009). Additionally, synthesized 2-thioxo-4-thiazolidinones have exhibited in vitro antimicrobial activity, suggesting their use in treating microbial infections (El-Gaby et al., 2009).

Aldose Reductase Inhibition for Diabetic Complications

Another significant application is in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Derivatives of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid have been found to be potent inhibitors, with certain compounds showing higher inhibition than standard drugs, highlighting their potential in managing diabetic complications (Kučerová-Chlupáčová et al., 2020).

Optical and Photoresponsive Properties

The compound and its derivatives also show promise in materials science, particularly in the development of photoactive materials. For example, derivatives have been studied for their linear and nonlinear optical properties, which could be applicable in creating materials for optical devices (El-Ghamaz et al., 2018). Additionally, a chromophoric system incorporating 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid has been synthesized and integrated into starch, showing enhanced light absorption and fastening properties, suggesting applications in eco-friendly dyes and paints (Chandran et al., 2012).

Anticancer and Trypanocidal Activities

Emerging research also points to the anticancer and trypanocidal activities of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid derivatives. Some derivatives have shown activity against human tumor cell lines and trypanosomes, the causative agents of trypanosomiasis, indicating potential therapeutic applications in oncology and parasitology (Holota et al., 2019).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Thiazolidine motifs, which are present in this compound, have been of great interest for scholars . They compel researchers to explore new drug candidates . The diversity in the biological response of these motifs makes them a highly prized moiety . Therefore, developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S2/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSZELICBFRQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959941
Record name 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid

CAS RN

39137-13-8
Record name 3-Thiazolidineacetic acid, alpha-methyl-4-oxo-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039137138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GP Volynets, VG Bdzhola, AG Golub… - European Journal of …, 2013 - Elsevier
Increased activity of apoptosis signal-regulating kinase 1 (ASK1) is associated with a number of human disorders and the inhibitors of ASK1 may become important compounds for …
Number of citations: 27 www.sciencedirect.com

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